

In-Depth Technical Guide to DL-Homoserine: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Homoserine**

Cat. No.: **B555943**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **DL-Homoserine**, along with an overview of its core physicochemical properties and its role in biological systems. The content is intended to support laboratory research and drug development activities by offering detailed data, experimental insights, and visual representations of relevant metabolic pathways.

Chemical and Physical Properties

DL-Homoserine, a non-proteinogenic amino acid, serves as a crucial intermediate in the biosynthesis of essential amino acids such as threonine and methionine in various organisms. [1] Its chemical structure consists of a 2-amino group and a 4-hydroxy group on a butyric acid backbone.

Property	Value	Reference(s)
Molecular Formula	C4H9NO3	[2] [3]
Molecular Weight	119.12 g/mol	[2] [3]
CAS Number	1927-25-9	
Appearance	White to off-white crystalline powder	
Melting Point	188 - 189 °C	
Solubility	Soluble in water.	
Synonyms	DL-2-Amino-4-hydroxybutyric acid, H-DL-HoSer-OH	

Safety and Handling

According to the available Safety Data Sheets (SDS), **DL-Homoserine** is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.

Hazard Identification and Precautionary Measures

While not considered hazardous, direct contact with eyes, skin, and inhalation of dust should be avoided. In case of contact, the following first aid measures are recommended:

Exposure Route	First Aid Measures	Reference(s)
Eye Contact	<p>Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.</p> <p>Get medical attention.</p>	
Skin Contact	<p>Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.</p>	
Inhalation	<p>Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.</p>	
Ingestion	<p>Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur.</p>	

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling **DL-Homoserine** powder:

PPE Type	Recommendation	Reference(s)
Eye/Face Protection	Wear appropriate protective eyeglasses or chemical safety goggles.	
Skin Protection	Wear appropriate protective gloves and clothing to prevent skin exposure.	
Respiratory Protection	No protective equipment is needed under normal use conditions. Use a dust mask if handling large quantities.	

Storage and Stability

DL-Homoserine is stable under recommended storage conditions.

Condition	Recommendation	Reference(s)
Storage Temperature	Keep refrigerated.	
Incompatible Materials	Strong oxidizing agents.	
Conditions to Avoid	Exposure to light and moisture.	

Fire-Fighting Measures

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish. Firefighters should wear self-contained breathing apparatus and full protective gear. Hazardous decomposition products include nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).

Toxicological Information

Comprehensive toxicological data for **DL-Homoserine** is limited. Safety Data Sheets indicate that no acute toxicity information is available and the toxicological properties have not been fully investigated.

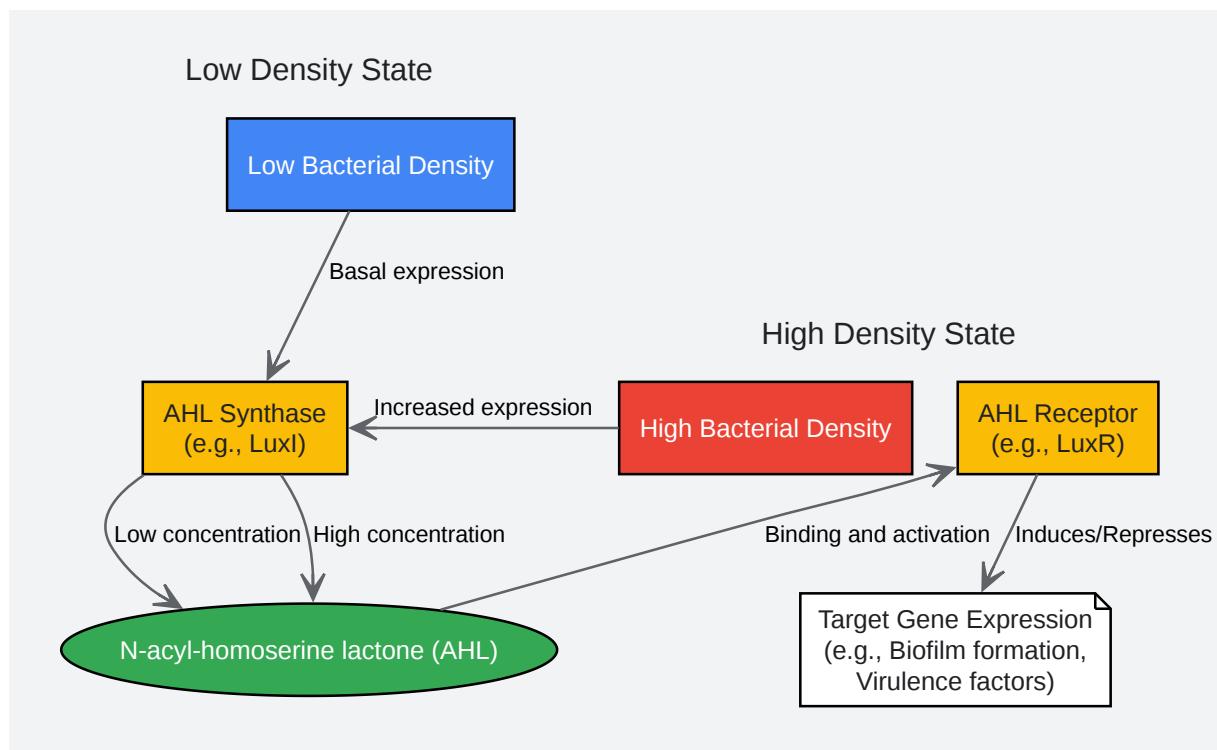
Toxicity Metric	Value	Reference(s)
Acute Oral LD50	No data available	
Mutagenic Effects	No information available	
Reproductive Effects	No information available	

Biological Role and Metabolic Pathways

DL-Homoserine is a key intermediate in the aspartate metabolic pathway, which leads to the synthesis of essential amino acids like threonine and methionine in bacteria and plants.

Biosynthesis of Threonine and Methionine from Aspartate

The following diagram illustrates the central role of L-Homoserine in the biosynthetic pathways of threonine and methionine, starting from aspartate. In a research context, **DL-Homoserine** can be supplied exogenously, and the L-enantiomer can be utilized by microorganisms.



[Click to download full resolution via product page](#)

Biosynthesis of Threonine and Methionine from Aspartate.

Role in Quorum Sensing

While **DL-Homoserine** itself is not a primary signaling molecule, its lactone form is the core structure of N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria, a process that allows bacteria to coordinate gene expression based on population density. This is crucial for processes like biofilm formation and virulence factor production.

[Click to download full resolution via product page](#)

Logical Flow of Quorum Sensing Mediated by AHLs.

Experimental Protocols

The following are illustrative experimental protocols for the production and analysis of L-Homoserine in *E. coli* and for the assay of a key enzyme in its metabolic pathway. These protocols are compiled from methodologies described in the scientific literature and should be adapted and optimized for specific laboratory conditions.

Illustrative Protocol for L-Homoserine Production in Engineered *E. coli* via Fed-Batch Fermentation

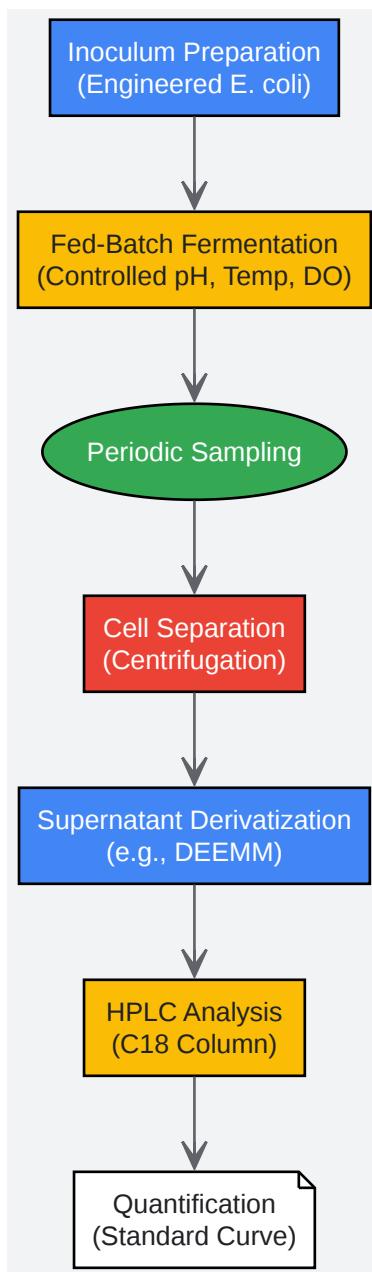
This protocol outlines a general procedure for the production of L-Homoserine using a metabolically engineered *E. coli* strain. Such strains are typically engineered to overexpress key enzymes in the L-Homoserine synthesis pathway and to block competing metabolic pathways.

1. Media Preparation:

- Seed Medium (per liter): 20 g Tryptone, 10 g Yeast Extract, 10 g NaCl. Autoclave for 20 minutes at 121°C.
- Fermentation Medium (per liter): 20 g Glucose, 10 g (NH4)2SO4, 2 g KH2PO4, 0.5 g MgSO4·7H2O, 10 mg FeSO4·7H2O, 5 mg MnSO4·4H2O, 2 g Yeast Extract, 50 mg Thiamine-HCl. Adjust pH to 7.0 with NaOH before autoclaving.
- Feeding Solution: 500 g/L Glucose solution, sterilized separately.

2. Inoculum Preparation:

- Inoculate a single colony of the engineered E. coli strain into 5 mL of seed medium in a 50 mL tube.
- Incubate overnight at 37°C with shaking at 200 rpm.
- Transfer the overnight culture to 100 mL of seed medium in a 500 mL flask and incubate under the same conditions for 8-10 hours until the OD600 reaches approximately 4.0.


3. Fed-Batch Fermentation:

- Inoculate a 5 L fermenter containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.2.
- Maintain the fermentation conditions at 37°C, pH 7.0 (controlled with 25% NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.
- After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the 500 g/L glucose solution to maintain the glucose concentration at a low level (e.g., < 5 g/L).
- Collect samples periodically to measure cell density (OD600) and L-Homoserine concentration.

4. Analytical Method: HPLC for L-Homoserine Quantification:

- Centrifuge fermentation samples to remove cells.

- Derivatize the supernatant containing L-Homoserine and other amino acids with a suitable reagent (e.g., diethyl ethoxymethylenemalonate - DEEMM).
- Analyze the derivatized sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.
- Use a suitable mobile phase gradient (e.g., methanol and ammonium acetate buffer) and detect at an appropriate wavelength (e.g., 250 nm).
- Quantify L-Homoserine by comparing the peak area to a standard curve of known L-Homoserine concentrations.

[Click to download full resolution via product page](#)

General Workflow for L-Homoserine Production and Analysis.

Illustrative Protocol for Homoserine Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of homoserine dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

1. Reagent Preparation:

- Assay Buffer: 100 mM Tris-HCl, pH 9.0.
- Substrate Solution: 100 mM L-Homoserine in assay buffer.
- Cofactor Solution: 10 mM NADP+ in assay buffer.
- Enzyme Solution: Purified homoserine dehydrogenase diluted in assay buffer to a suitable concentration.

2. Assay Procedure:

- In a 1 mL cuvette, combine:
 - 850 μ L of Assay Buffer
 - 100 μ L of Substrate Solution (final concentration: 10 mM)
 - 50 μ L of Cofactor Solution (final concentration: 0.5 mM)
- Mix by inversion and incubate at 25°C for 5 minutes to equilibrate.
- Initiate the reaction by adding 10 μ L of the Enzyme Solution.
- Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
- Perform a blank reaction without the enzyme to correct for any non-enzymatic reduction of NADP+.

3. Calculation of Enzyme Activity:

- Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the reaction curve.
- Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the enzyme activity. The molar extinction coefficient (ϵ) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

- One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μ mol of NADPH per minute under the specified conditions.

Conclusion

DL-Homoserine is a valuable compound for research, particularly in the fields of metabolic engineering and drug development. While it is not classified as hazardous, adherence to standard laboratory safety protocols is essential. This guide provides a foundational understanding of its properties, safe handling procedures, and its role in key metabolic pathways. The illustrative experimental protocols offer a starting point for researchers working with this compound. Further optimization and validation will be necessary for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-Homoserine | C4H9NO3 | CID 779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to DL-Homoserine: Safety, Handling, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555943#dl-homoserine-safety-and-handling-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com